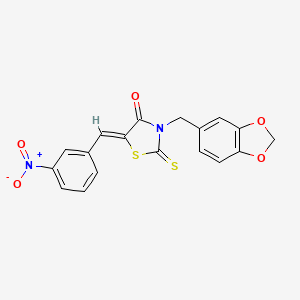

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a Z-configured benzylidene substituent at position 5 and a benzodioxolylmethyl group at position 3 . Its synthesis typically involves a three-step protocol: (1) condensation of rhodanine derivatives with substituted aldehydes, (2) base-catalyzed Knoevenagel reaction, and (3) purification via recrystallization . The 3-nitrobenzylidene moiety and benzodioxole group distinguish it from other analogs, contributing to unique electronic and steric properties that influence biological activity, particularly as a protein kinase inhibitor (e.g., DYRK1A) .

Properties

IUPAC Name |

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O5S2/c21-17-16(8-11-2-1-3-13(6-11)20(22)23)27-18(26)19(17)9-12-4-5-14-15(7-12)25-10-24-14/h1-8H,9-10H2/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKJOGLOIGZPQY-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with a haloketone to form the thiazolidinone ring.

Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced through a nucleophilic substitution reaction, where a benzodioxole derivative reacts with the thiazolidinone intermediate.

Addition of the Nitrobenzylidene Group: The final step involves the condensation of the thiazolidinone derivative with a nitrobenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2.1. Substitution Reactions

-

Sulfur displacement : The thione sulfur (S=) may undergo nucleophilic substitution with alkyl halides or amines, forming alkylated or aminated derivatives.

-

Nitro group reduction : The 3-nitrobenzylidene substituent could be reduced to an amine under catalytic hydrogenation (e.g., H2/Pd), altering its electronic properties .

2.2. Oxidation/Reduction

-

Thione oxidation : The S= group may oxidize to a sulfone (SO2) under strong oxidizing agents (e.g., H2O2).

-

Reduction of aromatic rings : The benzodioxole moiety might undergo hydrogenation to form dihydro derivatives .

2.3. Ring-Opening/Cyclization

Thiazolidin-4-ones can undergo ring-opening under acidic/basic conditions, forming open-chain intermediates that may recyclize with aldehydes .

Reaction Conditions and Yields

Structural and Mechanistic Insights

-

Stereochemistry : The Z-configuration at the arylidene position is critical for biological activity, as observed in analogous compounds .

-

Reactivity hotspots :

-

Thioxo group (S=) : Prone to nucleophilic attack.

-

Nitro group : Electron-withdrawing, influencing reactivity of the benzylidene substituent.

-

Benzodioxole moiety : Electron-rich, susceptible to electrophilic substitution.

-

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to thiazolidinones often exhibit anticancer properties . The presence of the benzodioxole and nitrobenzylidene moieties may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells .

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory effects . The compound's structure suggests it may modulate inflammatory pathways, potentially acting as an inhibitor of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Such activities are crucial in developing treatments for chronic inflammatory diseases.

Antioxidant Effects

The benzodioxole component is known for its antioxidant properties , which can protect cells from oxidative stress. This characteristic is vital in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including Knoevenagel condensation and microwave-assisted methods for efficiency. The ability to synthesize various derivatives allows researchers to explore the structure-activity relationship (SAR), identifying which modifications enhance biological activity .

| Compound Type | Biological Activity | Unique Features |

|---|---|---|

| Thiazolidinediones | Antidiabetic | Interaction with PPAR-gamma receptors |

| Benzodioxoles | Antioxidant, anticancer | Electron-rich aromatic system |

| Nitrobenzylidene | Potential anti-inflammatory | Diverse substituent effects on activity |

Case Studies

-

Inhibition of Protein Kinases

A study highlighted the design of libraries of thiazolidinone derivatives that were tested against protein kinases such as DYRK1A. Some derivatives exhibited nanomolar IC50 values, indicating potent inhibitory effects. This suggests that (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one could serve as a lead compound for developing new kinase inhibitors . -

Cell Proliferation Studies

Various derivatives were evaluated for their ability to inhibit cell proliferation across multiple tumor cell lines (e.g., MDA-MB 231, HCT 116). Results indicated that certain modifications significantly enhanced efficacy, reinforcing the importance of SAR studies in drug development .

Mechanism of Action

The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.

Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.

Inducing Apoptosis: It can trigger programmed cell death in certain cell types, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

Table 1: Physicochemical Properties of Selected Analogs

*Estimated based on similar brominated analogs ; †Synthesized via microwave-assisted protocols .

Table 2: Inhibitory Activity (IC50) Against DYRK1A

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of analogs reveal how substituents influence molecular packing:

- (5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (III): Forms a methanol solvate with O–H···S and O–H···O hydrogen bonds, creating a 2D polymeric network .

- Target compound : The 3-nitro group may introduce additional dipole interactions, while the benzodioxole ring engages in π–π stacking (Cg1–Cg2 distance ~3.59 Å in similar structures) .

Biological Activity

The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is , with a molecular weight of approximately 421.5 g/mol. The compound features a thiazolidinone core, characterized by the presence of sulfur and nitrogen within a five-membered ring structure.

Synthesis

The synthesis of this compound typically involves microwave-assisted methods that enhance reaction rates and yields. The process often includes the formation of the thiazolidinone ring through a condensation reaction involving rhodanine derivatives and appropriate aldehydes under controlled conditions .

Antitumor Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines such as Huh7 D12, Caco2, MDA-MB 231, HCT 116, PC3, and NCI-H2. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against specific kinases like DYRK1A .

Antimicrobial Activity

Thiazolidinone derivatives have also demonstrated promising antimicrobial properties. In comparative studies against resistant strains such as MRSA and Pseudomonas aeruginosa, some derivatives exhibited higher potency than conventional antibiotics like ampicillin. The mechanisms underlying this activity often involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activities of this compound are primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. For example, DYRK1A inhibition has been linked to neuroprotective effects and potential therapeutic applications in neurodegenerative diseases . Additionally, the compound's structural features contribute to its interaction with various biological targets.

Case Studies

Several studies have evaluated the efficacy of thiazolidinone derivatives in clinical settings:

- Study on DYRK1A Inhibition : A study identified lead compounds with IC50 values as low as 0.028 μM against DYRK1A, showcasing their potential in treating neurological disorders .

- Antimicrobial Efficacy : Another investigation revealed that certain thiazolidinones exhibited up to 17-fold greater antibacterial activity compared to standard treatments against Gram-positive bacteria .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (μM) | Target |

|---|---|---|---|

| Compound A | Antitumor | 0.028 | DYRK1A |

| Compound B | Antimicrobial | <10 | MRSA |

| Compound C | Antiviral | 0.053 | HIV |

| Compound D | Anti-inflammatory | 0.064 | COX enzymes |

Q & A

Q. What are the established synthetic routes for (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

- Methodological Answer : The compound is synthesized via a two-step process:

Condensation : A rhodanine derivative (e.g., 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-thiazolidin-4-one) reacts with 3-nitrobenzaldehyde under basic conditions (e.g., ammonium acetate in acetic acid) to form the benzylidene moiety .

Microwave-Assisted Optimization : Microwave irradiation (90–110°C, 15–30 minutes) enhances reaction efficiency, yielding products in 34–88% with reduced side reactions. Triethylamine or morpholine derivatives are used as bases in solvent systems like DMF-H₂O .

- Key Reagents : Ammonium acetate, acetic acid, triethylamine.

- Critical Parameters : Reaction temperature, molar ratios, and solvent polarity.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., benzodioxol-5-ylmethyl and nitrobenzylidene groups). Peaks at δ 7.5–8.5 ppm (aromatic protons) and δ 160–180 ppm (carbonyl groups) are diagnostic .

- X-Ray Diffraction (XRD) : SHELX and WinGX software resolve crystal packing and hydrogen-bonding networks. For example, the Z-configuration of the benzylidene group is confirmed via C=CH torsion angles (e.g., 179.12° deviation from planarity) .

- FT-IR : Stretching vibrations at 1650–1750 cm⁻¹ (C=O and C=S) validate the thiazolidinone core .

Q. What are the key structural features influencing reactivity and stability?

- Methodological Answer :

- Electron-Withdrawing Groups : The 3-nitrobenzylidene group increases electrophilicity at the C5 position, facilitating nucleophilic attacks (e.g., thiol addition) .

- Benzodioxole Ring : The 1,3-benzodioxol-5-ylmethyl substituent enhances lipophilicity, impacting solubility and membrane permeability in biological assays .

- Thioxo Group : The 2-thioxo moiety participates in hydrogen bonding, stabilizing crystal structures and influencing tautomerism .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~3.5 eV) correlate with charge-transfer interactions and redox activity .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as an electron-deficient region) .

- Transition-State Analysis : Simulate reaction mechanisms (e.g., Knoevenagel condensation) to optimize synthetic yields .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to account for tissue-specific uptake .

- Protein Binding Assays : Surface plasmon resonance (SPR) quantifies interactions with targets like hemoglobin subunits, which may explain variability in antimicrobial efficacy .

- Metabolic Stability Tests : Microsomal assays (e.g., liver S9 fractions) identify rapid degradation pathways that reduce in vivo activity .

Q. How does solvent choice impact the stereochemical outcome of synthesis?

- Methodological Answer :

- Polar Protic Solvents (e.g., Acetic Acid) : Stabilize zwitterionic intermediates, favoring Z-configuration via intramolecular H-bonding .

- Aprotic Solvents (e.g., DMF) : Increase reaction rates but risk E/Z isomerization due to reduced steric hindrance .

- Solvent-Free Microwave Synthesis : Enhances regioselectivity by minimizing solvolysis, achieving >90% Z-isomer purity .

Q. What role do hydrogen-bonding networks play in crystal packing?

- Methodological Answer : Graph-set analysis (e.g., Etter’s notation) reveals:

- R₂²(8) Motifs : Thioxo (S) and carbonyl (O) groups form dimeric pairs, stabilizing the lattice .

- C–H⋯O Interactions : Nitro groups participate in weak H-bonds (2.8–3.2 Å), influencing melting points and solubility .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Substitution at C3 : Bulky groups (e.g., 3,5-dichlorophenyl) enhance kinase inhibition (e.g., DYRK1A) by occupying hydrophobic pockets .

- Benzylidene Modifications : Electron-withdrawing groups (e.g., -NO₂) improve anticancer activity but reduce metabolic stability .

- Thioxo Replacement : Sulfone derivatives show reduced cytotoxicity, highlighting the thioxo group’s role in target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.